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Compound of Interest

Compound Name: Entecavir-d2

Cat. No.: B12410686

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Entecavir and its deuterated
analogue, Entecavir-d2, for antiviral research applications. Entecavir is a potent and selective
antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. Entecavir-d2
serves as an essential tool in the research and development of this drug, primarily as an
internal standard for accurate quantification in complex biological matrices.

Core Concepts and Physicochemical Properties

Entecavir is a carbocyclic analogue of 2'-deoxyguanosine, a natural purine nucleoside.[1][2] Its
structural modification confers high selectivity and potency against HBV polymerase.[3]
Entecavir-d2 is a stable, isotopically labeled version of Entecavir, where two hydrogen atoms
on the exocyclic methylene group are replaced with deuterium.[4] This mass shift makes it an
ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the
unlabeled drug but is distinguishable by its higher mass-to-charge ratio (m/z).[4][5]
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Property

Entecavir

Entecavir-d2

Chemical Name

2-amino-1,9-dihydro-9-
[(1S,3R,4S)-4-hydroxy-3-
(hydroxymethyl)-2-
methylenecyclopentyl]-6H-

2-amino-1,9-dihydro-9-
[(1S,3R,4S)-4-hydroxy-3-
(hydroxymethyl)-2-
methylenecyclopentyl]-6H-

purin-6-one purin-6-one-d2
Molecular Formula C12H15Ns03 C12H13D2Ns03[4]
Molecular Weight 277.28 g/mol 279.3 g/mol [4]
Appearance White to off-white powder[6] Solid[4]
Solubility Slightly soluble in water (2.4 Soluble in DMSO, Methanol,

mg/mL)[6][7]

Water[4]

Primary Application

Antiviral drug for Hepatitis B
Virus (HBV) infection[1]

Internal standard for

quantification of Entecavir[4]

Mechanism of Antiviral Action

Entecavir is a prodrug that requires intracellular activation to exert its antiviral effect.[7] The

process involves phosphorylation by cellular kinases to its active triphosphate form, Entecavir

triphosphate (ETV-TP). ETV-TP then acts as a competitive inhibitor of the natural substrate,

deoxyguanosine triphosphate (dGTP), for the viral HBV polymerase (reverse transcriptase).[8]

[4]

ETV-TP disrupts viral replication by inhibiting all three essential activities of the HBV

polymerase:

e Base Priming: The initiation of DNA synthesis.[3][8]

o Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA

template.[3][8]

* DNA Synthesis: The synthesis of the positive DNA strand.[7][8]
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Incorporation of ETV-TP into the growing viral DNA chain results in its termination, halting viral

replication.[9]
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Caption: Intracellular activation and mechanism of action of Entecauvir.

Pharmacokinetics and In Vitro/ln Vivo Efficacy

Entecavir is well-absorbed orally, with pharmacokinetic properties that are proportional to the
dose.[10] It exhibits potent antiviral activity in both cell culture models and animal studies.

Table 2: Pharmacokinetic Parameters of Entecavir in Healthy Subjects
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Parameter Value Reference
. o ~100% (relative to oral
Bioavailability . [8]
solution)
Time to Peak Plasma Conc.
0.5- 1.5 hours [8][10]
(Tmax)
Plasma Protein Binding ~13% [8]
Effective Half-life ~24 hours [11]
Terminal Elimination Half-life 128 - 149 hours [8]

) Not a substrate, inhibitor, or
Metabolism ) [718]
inducer of the CYP450 system

| Elimination | Primarily renal excretion (62-73% of dose) |[11][12] |

Table 3: Summary of Non-Clinical Efficacy Data

Model Parameter Result Reference

HepG2 2.2.15 Cells  ECso (HBV DNA

. . 3.75 nM [4][5]
(In Vitro) reduction)
Duckling Model (In Serum & Hepatic Viral  Reduced at 1 mg/kg )
Vivo) DNA dose

| Woodchuck Model (In Vivo) | Viral Rebound/Resistance | None observed during 3 years of
treatment |[13] |

Clinical Efficacy and Resistance Profile

Phase Il and lll clinical trials have demonstrated Entecavir's superiority over other nucleoside
analogues like lamivudine in treating both nucleoside-naive and lamivudine-refractory patients
with chronic HBV.[10][14][15]

Table 4: Key Phase Il Clinical Trial Outcomes (48 Weeks, Nucleoside-Naive Patients)
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Entecavir (0.5 Lamivudine

Outcome p-value Reference
mg) (100 mg)
Histologic
70 - 72% 60 - 62% <0.01 [10][12]
Improvement

Mean HBV DNA
Reduction (logio -5.0 -4.5 <0.001 [10]

copies/mL)

HBV DNA < 300
copies/mL (PCR)

69 - 90% 38 - 72% < 0.001 [10][12]

| ALT Normalization | 85% | Not specified | - |[11] |

Entecavir possesses a high genetic barrier to resistance in treatment-naive patients.[16][17]
However, resistance can emerge, particularly in patients with pre-existing lamivudine
resistance. The development of Entecavir resistance typically requires specific substitutions in
the HBV polymerase gene in addition to the mutations that confer lamivudine resistance.[13]

Table 5: Common Entecavir Resistance Mutations in Lamivudine-Refractory HBV

Primary Lamivudine Resistance Required Additional Entecavir Resistance
Mutations Substitutions
rtM204V and rtL180M rtT184, rtS202, or rtM250

Source:[13][18]

Experimental Protocols
Protocol: Quantitative Analysis of Entecavir in Plasma
using LC-MS/MS

This protocol outlines a general procedure for the accurate measurement of Entecavir
concentrations in plasma samples, using Entecavir-d2 as an internal standard. This is critical
for pharmacokinetic and pharmacodynamic studies.
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. Materials and Reagents:
Plasma samples (human or animal)
Entecavir analytical standard
Entecavir-d2 internal standard (IS) solution (e.g., 100 ng/mL in methanol)
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
HPLC-grade methanol, acetonitrile, and water
Formic acid or ammonium acetate for mobile phase modification

. Sample Preparation (Solid Phase Extraction):
Thaw plasma samples on ice.
To 200 pL of plasma, add 20 uL of Entecavir-d2 IS solution. Vortex briefly.
Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Load the plasma sample onto the cartridge.
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
Elute Entecavir and Entecavir-d2 with 1 mL of methanol.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 pL of the initial mobile phase.

. LC-MS/MS Conditions (Example):
HPLC System: Agilent or Waters UPLC/HPLC system.
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).[6]

Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
Flow Rate: 0.3 mL/min.

Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B
and re-equilibrate.

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Thermo Fisher).
lonization Mode: Electrospray lonization (ESI), Positive.
MRM Transitions:
o Entecavir: Q1 m/z 278.1 - Q3 m/z 152.1
o Entecavir-d2 (I1S): Q1 m/z 280.1 - Q3 m/z 154.1
. Data Analysis:

Generate a calibration curve by plotting the peak area ratio (Entecavir/Entecavir-d2) against
the concentration of the Entecavir standards.

Use the regression equation from the calibration curve to determine the concentration of
Entecavir in the unknown plasma samples.
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Caption: Workflow for quantitative analysis of Entecavir using LC-MS/MS.

Protocol: In Vitro HBV Antiviral Activity Assay

This protocol describes a method to evaluate the antiviral potency of Entecavir in a cell-based
assay using a stable HBV-producing cell line.

1. Cell Line and Culture:

e Cell Line: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with
the HBV genome.

e Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS),
antibiotics, and a selection agent like G418.
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Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
. Experimental Procedure:

Seed HepG2 2.2.15 cells in 24-well plates at a density of 5 x 10# cells/well and allow them to
adhere overnight.

Prepare serial dilutions of Entecavir (e.g., from 0.1 nM to 100 nM) in the culture medium.
Include a "no drug" vehicle control.

Remove the old medium from the cells and add the medium containing the different
concentrations of Entecavir.

Incubate the plates for 6-8 days, replacing the drug-containing medium every 2 days.

On the final day, collect the culture supernatant to quantify secreted HBV DNA. Also, lyse the
cells to assess cytotoxicity.

. Endpoint Analysis:
HBYV DNA Quantification:

o Isolate viral DNA from the collected culture supernatants using a commercial viral DNA
extraction Kit.

o Quantify the HBV DNA levels using a real-time quantitative PCR (QPCR) assay with
primers and probes specific for the HBV genome.

Cytotoxicity Assay:

o Measure cell viability in the cell lysates using a standard assay like MTT or CellTiter-Glo to
ensure the observed antiviral effect is not due to cell death.

. Data Analysis:
Normalize the HBV DNA levels in the treated wells to the vehicle control.

Plot the percentage of HBV DNA inhibition against the log concentration of Entecauvir.
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e Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the 50%
effective concentration (ECso), which is the concentration of Entecavir that inhibits HBV
replication by 50%.

Conclusion

Entecavir is a cornerstone in the management of chronic HBV infection, characterized by its
high potency and a significant barrier to the development of resistance. For the scientific
community, the deuterated analogue, Entecavir-d2, is an indispensable tool. Its use as an
internal standard in mass spectrometry-based bioanalysis ensures the generation of precise
and accurate pharmacokinetic and drug metabolism data, which is fundamental to both
preclinical and clinical research. This guide provides the foundational knowledge and protocols
to effectively utilize Entecavir and Entecavir-d2 in advancing antiviral drug development and
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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